Gnetin C

Description

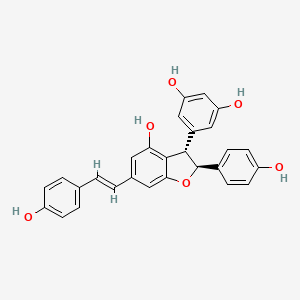

Structure

3D Structure

Properties

Molecular Formula |

C28H22O6 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

5-[(2S,3S)-4-hydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |

InChI |

InChI=1S/C28H22O6/c29-20-7-3-16(4-8-20)1-2-17-11-24(33)27-25(12-17)34-28(18-5-9-21(30)10-6-18)26(27)19-13-22(31)15-23(32)14-19/h1-15,26,28-33H/b2-1+/t26-,28+/m0/s1 |

InChI Key |

KVGHRSAHESCTFR-PDCCCBJGSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=C3[C@@H]([C@H](OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O |

Synonyms |

gnetin C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Gnetin C?

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Gnetin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring polyphenolic compound classified as a stilbenoid. It is a dimer of resveratrol, formed by two trans-resveratrol units linked by a benzofuran (B130515) ring[1][2]. Found in various plants, including grapes and notably in the seeds of the melinjo plant (Gnetum gnemon), this compound has garnered significant scientific interest for its potential therapeutic applications[1][3]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its anticancer effects and associated signaling pathways.

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is well-established through various analytical techniques. Its structural and physicochemical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-[(2S,3S)-4-hydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol[3][4] |

| Molecular Formula | C₂₈H₂₂O₆[3][4] |

| Canonical SMILES | C1=CC(=CC=C1/C=C/C2=CC(=C3--INVALID-LINK--C4=CC=C(C=C4)O">C@@HC5=CC(=CC(=C5)O)O)O)O[4] |

| Isomeric SMILES | C1=CC(=CC=C1/C=C/C2=CC3=C(--INVALID-LINK--C4=CC=C(C=C4)O">C@@HC5=CC(=CC(=C5)O)O)C(=C2)O)O |

| InChI | InChI=1S/C28H22O6/c29-20-7-3-16(4-8-20)1-2-17-11-24(33)27-25(12-17)34-28(18-5-9-21(30)10-6-18)26(27)19-13-22(31)15-23(32)14-19/h1-15,26,28-33H/b2-1+/t26-,28+/m0/s1[3][4] |

| InChIKey | KVGHRSAHESCTFR-PDCCCBJGSA-N[3][4] |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 454.5 g/mol | [3][4][5] |

| logP | 5.6506 | [4] |

| Topological Polar Surface Area | 110 Ų | |

| Hydrogen Bond Donors | 5 | [4] |

| Hydrogen Bond Acceptors | 6 | [4] |

| Rotatable Bonds | 4 | [4] |

| Aqueous Solubility | Poor | [2] |

Biological Activity and Pharmacokinetics

This compound has demonstrated a range of biological activities, with its anticancer properties being a primary focus of research. It has been shown to be more potent than its monomer, resveratrol, in several preclinical models[6].

Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines. While a comprehensive table of IC₅₀ values is still being compiled in the literature, the following data has been reported:

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HL-60 | Human Leukemia | 13 | [6] |

| DU145 | Prostate Cancer | Dose-dependent cytotoxicity observed | [1] |

| PC3M | Prostate Cancer | Dose-dependent cytotoxicity observed | [1] |

Pharmacokinetic Profile

Preclinical and clinical studies have provided initial insights into the pharmacokinetic properties of this compound.

| Parameter | Value | Model | Reference |

| Mean Residence Time (MRT) | ~36 hours | Human | [7] |

| Half-life (t½) | 1.7 hours | Mouse | [8] |

| Area Under the Curve (AUC) | 809 mcg·h/L | Mouse | [8] |

| Clearance | 30.9 L/h/kg | Mouse | [8] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

MTA1/Akt/mTOR Pathway

This compound has been shown to inhibit the Metastasis-Associated Protein 1 (MTA1)/Akt/mTOR signaling pathway, which is often hyperactivated in cancer. This inhibition leads to reduced cell proliferation and survival.

Caption: this compound inhibits the MTA1/Akt/mTOR signaling pathway.

ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is another critical regulator of cell proliferation and survival that is inhibited by this compound.

Caption: this compound inhibits the ERK1/2 signaling pathway.

Experimental Protocols

This section provides an overview of common experimental protocols used to study the biological effects of this compound.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 5-100 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

This technique is used to measure the levels of specific proteins in key signaling pathways.

-

Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MTA1, p-Akt, p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Model

This protocol is used to evaluate the antitumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ PC3M-Luc cells) into the flank of immunodeficient mice (e.g., male nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.

-

Treatment Initiation: Once tumors reach a certain volume (e.g., ~200 mm³), randomize the mice into treatment groups.

-

Compound Administration: Administer this compound (e.g., 25 or 50 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection daily or on a specified schedule.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

-

Tissue Analysis: Analyze the tumors for weight, and perform immunohistochemistry or Western blotting to assess protein expression and markers of proliferation and apoptosis.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and significant biological activity, particularly in the context of cancer. Its ability to modulate critical signaling pathways such as the MTA1/Akt/mTOR and ERK1/2 pathways underscores its therapeutic potential. Further research, including more comprehensive preclinical studies and well-designed clinical trials, is warranted to fully elucidate its efficacy and safety profile for the development of novel cancer therapies.

References

- 1. Therapeutic Potential of this compound in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic Potential of this compound in Prostate Cancer: A Pre-Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. origene.com [origene.com]

- 8. "this compound for chemoprevention and therapy of prostate cancer" by Gisella Campanelli [digitalcommons.liu.edu]

Gnetin C: A Technical Guide to its Discovery, Natural Sources, and Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetin C, a resveratrol (B1683913) dimer, has emerged as a stilbenoid of significant interest within the scientific community. Exhibiting a range of potent biological activities, it surpasses its monomeric counterpart, resveratrol, in several preclinical models. This technical guide provides an in-depth exploration of the discovery and natural origins of this compound. It further elucidates the key signaling pathways modulated by this compound, presenting quantitative data from pivotal studies in a structured format. Detailed experimental protocols for the isolation, identification, and biological evaluation of this compound are also provided to facilitate further research and development.

Discovery of this compound

This compound was first isolated from the roots of the melinjo plant (Gnetum gnemon), a species belonging to the Gnetaceae family.[1][2][3] While the exact initial discovery is not pinpointed to a single publication, a significant early report by Kato et al. in 2009 detailed the isolation and characterization of several stilbenoids, including this compound, from the seeds of Gnetum gnemon.[4] This work, among others, laid the foundation for the subsequent investigation of this compound's pharmacological properties. It is structurally a dimer of resveratrol, consisting of two trans-resveratrol units linked via a benzofuran (B130515) ring.[1]

Natural Sources of this compound

The primary and most abundant natural source of this compound is the melinjo plant (Gnetum gnemon) .[1][2][5] This plant is native to Southeast Asia and its seeds, leaves, and fruit are used in Indonesian cuisine.[1] this compound is found in various parts of the plant, including the roots and seeds.[1][2] The seeds, in particular, are a rich source and also contain other resveratrol dimers like gnemonoside A and gnemonoside D.[1]

Other reported natural sources of this compound include other species within the Gnetum genus, such as G. leyboldii, G. schwackeanum, and G. africanum, as well as plants from the Polygonaceae family, such as Rheum lhasaense.[1]

Quantitative Data

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |

| DU145 | Prostate Cancer | Cell Viability | 6.6 | [5] |

| PC3M | Prostate Cancer | Cell Viability | 8.7 | [5] |

| HL60 | Human Leukemia | Growth Inhibition | 13 | [2] |

Table 2: In Vivo Antitumor Activity of this compound

| Animal Model | Cancer Type | Dosage | Route of Administration | Antitumor Effects | Reference |

| PC3M-Luc Subcutaneous Xenografts | Prostate Cancer | 25 mg/kg and 50 mg/kg | Intraperitoneal (i.p.) | Significant reduction in tumor growth, angiogenesis, and induction of apoptosis. The 25 mg/kg dose of this compound showed comparable effects to 50 mg/kg of resveratrol and pterostilbene. | [1][3] |

| Transgenic Mouse Model of Early-Stage Prostate Cancer | Prostate Cancer | 35 mg/kg and 70 mg/kg in diet | Oral | Delayed progression of preneoplastic lesions, favorable histopathology. | [6] |

| Acute Myeloid Leukemia (AML)-MT Xenograft | Leukemia | Not specified | Not specified | Lowered development of leukemia and tumor incidence. | [2] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways, with a significant focus in the literature on its impact on cancer-related pathways.

The MTA1/AKT/mTOR Signaling Pathway

A primary mechanism of action for this compound in prostate cancer is the inhibition of the Metastasis-Associated Protein 1 (MTA1)-mediated signaling cascade. MTA1 is a component of the nucleosome remodeling and deacetylase (NuRD) complex and is overexpressed in many cancers, contributing to tumor progression and metastasis. This compound has been shown to downregulate MTA1 expression. This, in turn, affects the downstream PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival. The inhibition of this pathway by this compound leads to decreased cell proliferation and the induction of apoptosis.

Caption: this compound inhibits the MTA1/AKT/mTOR signaling pathway.

The MTA1/PTEN/Akt Signaling Pathway

This compound also influences the PTEN/Akt pathway in an MTA1-dependent manner. PTEN is a tumor suppressor that negatively regulates the PI3K/Akt pathway. Research has indicated an inverse relationship between MTA1 and PTEN. By inhibiting MTA1, this compound may lead to increased PTEN activity, which in turn would further suppress Akt signaling, contributing to its anticancer effects.

Caption: this compound's inhibition of MTA1 leads to modulation of the PTEN/Akt pathway.

Experimental Protocols

This section provides an overview of the methodologies used in the isolation, identification, and evaluation of this compound.

Extraction and Isolation of this compound from Gnetum gnemon

The following is a generalized workflow for the extraction and isolation of this compound from its primary natural source.

Caption: A typical workflow for the extraction and isolation of this compound.

Methodology Overview:

-

Preparation of Plant Material: The endosperms of Gnetum gnemon seeds are dried and finely powdered.

-

Extraction: The powdered material is extracted with a solvent, commonly 50% aqueous ethanol.

-

Purification: The resulting crude extract is subjected to a series of column chromatography steps. This often includes using octadecylated silica (ODS) and silica gel columns to separate the various stilbenoids.

-

Fraction Collection and Analysis: Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing this compound.

-

Final Purification: The fractions rich in this compound are pooled and may undergo further purification using techniques like preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Cell Viability Assay

Principle: To determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells (e.g., DU145, PC3M) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (and often compared with resveratrol and pterostilbene) for a specified period (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

-

Assay: After the treatment period, a cell viability reagent (e.g., MTT, WST-1) is added to each well.

-

Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Western Blot Analysis

Principle: To detect and quantify the expression levels of specific proteins in signaling pathways affected by this compound.

Protocol:

-

Cell Lysis: Cells treated with this compound and control cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., MTA1, p-AKT, total AKT, β-actin as a loading control).

-

Secondary Antibody Incubation: The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software and normalized to the loading control.

In Vivo Xenograft Studies

Principle: To evaluate the antitumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., PC3M-Luc).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.

-

Treatment: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The treatment groups receive this compound via a specified route (e.g., intraperitoneal injection) and dosage. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is monitored throughout the study.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blot).

Conclusion

This compound, a resveratrol dimer primarily sourced from Gnetum gnemon, demonstrates significant potential as a therapeutic agent, particularly in the context of oncology. Its superior preclinical efficacy compared to resveratrol is attributed, in part, to its potent modulation of key signaling pathways such as the MTA1/AKT/mTOR and MTA1/PTEN/Akt axes. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound's pharmacological properties and its development as a potential clinical candidate. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into human clinical trials.

References

- 1. Immunomodulatory and Metabolic Changes after Gnetin-C Supplementation in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural Studies on Stilbene Oligomers Isolated from the Seeds of Melinjo (Gnetum gnemon L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Intercepts MTA1-Associated Neoplastic Progression in Prostate Cancer [mdpi.com]

The Biosynthesis of Gnetin C in Gnetum gnemon: A Technical Guide for Researchers

An in-depth exploration of the biosynthetic pathway of Gnetin C, a potent resveratrol (B1683913) dimer found in Gnetum gnemon. This guide provides a comprehensive overview of the known enzymatic steps, potential regulatory mechanisms, and key experimental protocols relevant to its study and potential applications in drug development.

Introduction

This compound, a dimer of resveratrol, has garnered significant scientific interest for its wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] Found in significant quantities in the seeds of Gnetum gnemon, also known as melinjo, this stilbenoid presents a promising avenue for therapeutic development.[5][6] Understanding its biosynthesis is crucial for optimizing production, exploring metabolic engineering strategies, and uncovering novel regulatory mechanisms. This technical guide synthesizes the current knowledge on the this compound biosynthetic pathway, provides detailed experimental methodologies, and highlights areas ripe for future investigation.

The this compound Biosynthetic Pathway: From Primary Metabolism to a Dimeric Stilbenoid

The formation of this compound is a multi-step process that originates from primary metabolism, specifically the shikimate and acetate-malonate pathways. The biosynthesis can be broadly divided into two major stages: the synthesis of the resveratrol monomer and its subsequent dimerization to form this compound.[7][8]

Stage 1: Biosynthesis of the Resveratrol Monomer

The initial phase of this compound synthesis involves the well-characterized phenylpropanoid pathway, which generates the stilbene (B7821643) backbone of resveratrol.[9]

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine, derived from the shikimate pathway, to form cinnamic acid. This is a critical entry point from primary to secondary metabolism.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This activated thioester is a key precursor for various downstream pathways, including flavonoid and stilbenoid biosynthesis.

-

Stilbene Synthase (STS): As the pivotal enzyme in stilbenoid biosynthesis, STS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate-malonate pathway) to form the characteristic stilbene scaffold of resveratrol.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Jasmonic Acid Signaling Pathway in Plants [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholar.unair.ac.id [scholar.unair.ac.id]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Physical and Chemical Properties of Gnetin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a resveratrol (B1683913) dimer, is a naturally occurring stilbenoid found predominantly in the seeds of the melinjo plant (Gnetum gnemon)[1]. As a member of the stilbene (B7821643) class of polyphenols, this compound has garnered significant scientific interest due to its potent biological activities, which often surpass those of its monomeric counterpart, resveratrol. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its study, and visualizations of key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a complex molecule with the chemical formula C₂₈H₂₂O₆ and a molecular weight of approximately 454.5 g/mol [2][3]. Its appearance is typically a white to yellowish-brown crystalline powder or mass[4].

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₂O₆ | [2][3] |

| Molecular Weight | 454.5 g/mol | [2][3] |

| Appearance | White to yellowish-brown crystalline powder or mass | [4] |

| Solubility | Poorly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO), ethanol, acetone, chloroform, dichloromethane, and ethyl acetate. | [5][6] |

| Storage | Store at -20°C, protected from light. | [4] |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Table 2: ¹H and ¹³C NMR Spectral Data for 7a-epi-Gnetin C in Acetone-d₆

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1a | 129.0 | - |

| 2a | 129.0 | 7.00 (d, 8.7) |

| 3a | 116.1 | 6.78 (d, 8.7) |

| 4a | 158.4 | - |

| 5a | 116.1 | 6.78 (d, 8.7) |

| 6a | 129.0 | 7.00 (d, 8.7) |

| 7a | 58.1 | 4.58 (d, 8.3) |

| 8a | 93.3 | 5.48 (d, 8.3) |

| 9a | 158.4 | - |

| 10a | 106.9 | 6.55 (s) |

| 11a | 131.6 | - |

| 12a | 128.5 | 7.04 (d, 16.3) |

| 13a | 127.0 | 6.91 (d, 16.3) |

| 1b | 131.0 | - |

| 2b | 128.6 | 7.42 (d, 8.6) |

| 3b | 115.9 | 6.83 (d, 8.6) |

| 4b | 158.0 | - |

| 5b | 115.9 | 6.83 (d, 8.6) |

| 6b | 128.6 | 7.42 (d, 8.6) |

| 1c | 145.4 | - |

| 2c | 102.7 | 6.20 (t, 2.2) |

| 3c | 107.8 | 6.27 (d, 2.2) |

| 4c | 159.5 | - |

| 5c | 107.8 | 6.27 (d, 2.2) |

| 6c | 102.7 | 6.20 (t, 2.2) |

| (Data adapted from a study on stilbene oligomers)[7][8] |

Mass Spectrometry (MS):

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been used to confirm the molecular formula of this compound. For its epimer, a sodium adduct [M+Na]⁺ was observed at m/z 477.1313, which is consistent with the calculated value of 477.1314 for C₂₈H₂₂O₆Na[7].

Infrared (IR) Spectroscopy:

The IR spectrum of 7a-epi-Gnetin C shows characteristic absorption bands (νmax) at 3235 cm⁻¹ (O-H stretching), 2932 and 2840 cm⁻¹ (C-H stretching), and various peaks in the fingerprint region corresponding to aromatic C=C stretching and other vibrations[7].

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Cancer cell lines (e.g., DU145, PC3M prostate cancer cells)

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 5-100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 72 hours).

-

After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.

-

Incubate the plate for 1.5 hours at 37°C.

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Incubate the plate for 15 minutes at 37°C with shaking.

-

Measure the absorbance at 492 nm using a microplate reader[9].

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.

Materials:

-

This compound

-

Adherent cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Fixation solution (e.g., 10% neutral buffered formalin)

-

Staining solution (e.g., 0.5% crystal violet)

Procedure:

-

Seed a known number of cells (e.g., 1,000 cells/well) into 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound for a specified period.

-

Replace the treatment medium with fresh complete medium and incubate for 7-14 days, allowing colonies to form.

-

After the incubation period, remove the medium and wash the cells with PBS.

-

Fix the colonies with a fixation solution for 10-15 minutes.

-

Stain the colonies with crystal violet solution for approximately 10 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well[10][11][12].

Wound Healing (Scratch) Assay

This method is used to study cell migration and wound closure in vitro.

Materials:

-

This compound

-

Adherent cancer cell lines

-

Complete cell culture medium

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a specialized wound healing insert

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time[13][14][15].

Western Blot Analysis for MTA1 and ETS2

Western blotting is used to detect and quantify the expression levels of specific proteins, such as Metastasis-Associated Protein 1 (MTA1) and ETS Proto-Oncogene 2 (ETS2), which are modulated by this compound.

Materials:

-

This compound-treated and control cell lysates

-

RIPA buffer

-

Protein assay reagent (e.g., Bio-Rad protein assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% milk in TBST)

-

Primary antibodies (anti-MTA1, anti-ETS2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection system.

-

Use a loading control like β-actin to normalize the protein expression levels[16][17].

Signaling Pathways and Logical Relationships

This compound exerts its biological effects by modulating several key signaling pathways involved in cancer progression.

Inhibition of the MTA1/ETS2 Axis

This compound has been shown to be a potent inhibitor of the MTA1/ETS2 signaling axis in prostate cancer cells. MTA1 is a component of the nucleosome remodeling and deacetylase (NuRD) complex and plays a crucial role in gene transcription and cancer metastasis. ETS2 is an oncogenic transcription factor that is often overexpressed in various cancers. This compound treatment leads to the downregulation of both MTA1 and ETS2 at both the mRNA and protein levels[17].

Caption: this compound inhibits tumor progression by downregulating MTA1 and ETS2.

Induction of Apoptosis and Cell Cycle Arrest

This compound has been demonstrated to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. This is often observed as an increase in the sub-G1 cell population in flow cytometry analysis, which is indicative of apoptotic cells. The induction of apoptosis is a key mechanism for its anticancer activity.

Caption: this compound promotes apoptosis and inhibits cell cycle progression.

Experimental Workflow for In Vivo Studies

The antitumor effects of this compound have been validated in preclinical animal models, particularly in prostate cancer xenografts.

Prostate Cancer Xenograft Model

Animal Model:

-

Male immunodeficient mice (e.g., nude mice), 4-5 weeks old.

Procedure:

-

Prostate cancer cells (e.g., PC3M-Luc) are injected subcutaneously into the flanks of the mice.

-

Tumor growth is monitored regularly using calipers.

-

When tumors reach a palpable size (e.g., 200 mm³), the mice are randomized into treatment and control groups.

-

This compound is administered to the treatment groups, typically via intraperitoneal (i.p.) injection, at various doses (e.g., 25 and 50 mg/kg). The control group receives a vehicle (e.g., 10% DMSO).

-

Tumor volume and body weight are measured throughout the study.

-

At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3), and Western blotting for target proteins[4][18][19].

Caption: Workflow for a preclinical prostate cancer xenograft study with this compound.

Conclusion

This compound is a promising natural product with significant potential for further development as a therapeutic agent, particularly in the context of cancer. Its distinct physicochemical properties and its ability to modulate key signaling pathways involved in tumorigenesis make it a compelling subject for ongoing research. This technical guide provides a foundational understanding of this compound, offering valuable data and protocols to facilitate future investigations into its mechanisms of action and therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C28H22O6 | CID 21633857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Gnetin J | CAS:152511-23-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural Studies on Stilbene Oligomers Isolated from the Seeds of Melinjo (Gnetum gnemon L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT (Assay protocol [protocols.io]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. youtube.com [youtube.com]

- 12. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. med.virginia.edu [med.virginia.edu]

- 14. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound Intercepts MTA1-Associated Neoplastic Progression in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTA1-Dependent Anticancer Activity of this compound in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. The Therapeutic Efficacy and Mechanism of Action of this compound, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Gnetin C's Mechanism of Action in Cancer Cells: A Technical Guide

A Comprehensive Analysis for Researchers and Drug Development Professionals

Gnetin C, a resveratrol (B1683913) dimer primarily found in the seeds of the melinjo plant (Gnetum gnemon), has emerged as a potent anti-cancer agent with promising therapeutic potential.[1][2] Exhibiting superior bioavailability and more potent effects than its monomer counterpart, resveratrol, this compound modulates multiple critical cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily targeting key pathways that regulate cell survival, proliferation, and metastasis. The principal mechanisms include the inhibition of Metastasis-Associated Protein 1 (MTA1)-mediated signaling, suppression of the PI3K/Akt/mTOR cascade, and modulation of the ERK1/2 pathway.[1][4]

Inhibition of the MTA1/ETS2 Axis

A primary and extensively studied target of this compound is the Metastasis-Associated Protein 1 (MTA1), a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex.[1] MTA1 is frequently overexpressed in various cancers, including prostate cancer, where it acts as a transcriptional co-regulator promoting tumor progression and metastasis.[1][5] this compound has been demonstrated to be a potent inhibitor of MTA1 at both the mRNA and protein levels.[6] This inhibition disrupts the oncogenic cooperation between MTA1 and ETS2 (Erythroblastosis E26 transformation-specific 2), a downstream transcription factor.[3][7] The downregulation of the MTA1/ETS2 axis by this compound leads to decreased expression of crucial cell cycle regulators like Cyclin D1 and Notch 2, ultimately resulting in cell cycle arrest and apoptosis.[4][5]

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and it is often hyperactivated in cancer.[4] this compound effectively inhibits this pathway, leading to decreased phosphorylation of Akt and mTOR.[4][8] This inhibition, in turn, affects downstream targets of mTOR, such as p70 ribosomal protein S6 kinase (S6K) and eukaryotic translational initiation factor 4E-binding protein 1 (4EBP1), resulting in the suppression of protein synthesis and the induction of apoptosis.[3][9] Studies have shown that this compound's inhibition of the PI3K/Akt/mTOR pathway contributes significantly to its anti-cancer effects in various cancer models, including prostate cancer and acute myeloid leukemia.[8][10]

Inhibition of the ERK1/2 Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is another crucial signaling route that is often dysregulated in cancer, leading to increased cell proliferation and survival.[4] this compound has been observed to inhibit the ERK1/2 signaling pathway, contributing to its anti-proliferative effects.[4][6] In acute myeloid leukemia cells, the simultaneous inhibition of the mTOR and MAPK (including ERK1/2) pathways by this compound has been shown to induce apoptosis.[10]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | IC50 / Concentration | Effect | Reference |

| DU145 | Prostate Cancer | Cell Viability | ~25 µM | Potent inhibition of cell viability, more so than resveratrol and pterostilbene. | [7][11] |

| PC3M | Prostate Cancer | Cell Viability | 8.7 µM | Significant inhibition of cell proliferation. | [8][12] |

| HL60 | Human Leukemia | Cell Growth | 13 µM | Inhibition of cell growth. | [6][10] |

| DU145, PC3M | Prostate Cancer | Clonogenic Survival | 5-10 µM | Significant dose-dependent inhibition of colony formation. | [11] |

| AML and CML cell lines | Leukemia | Cell Cycle Analysis | 0-100 µM | Induction of cell cycle arrest. | [6] |

| HUVECs | - | Tube Formation | Not specified | Superior inhibitory effect on VEGF- and bFGF-stimulated tube formation compared to resveratrol. | [6][13] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage | Treatment Duration | Effect | Reference |

| PC3M-Luc Xenografts | Prostate Cancer | 25 and 50 mg/kg bw, i.p. | Not specified | Significant reduction in tumor growth and angiogenesis; induction of apoptosis. 25 mg/kg this compound was comparable to 50 mg/kg pterostilbene. | [6][14] |

| 22Rv1-Luc Xenografts | Prostate Cancer | 40 mg/kg bw, i.p. (alone) and 7 mg/kg bw, i.p. (with Enzalutamide) | Not specified | Effective inhibition of AR- and MTA1-promoted tumor progression. | [3][6] |

| AML-MT Xenograft Mice | Acute Myeloid Leukemia | 5 mg/kg/day | 5 weeks | Inhibition of leukemia development and extended survival. | [6] |

| R26MTA1; Ptenf/f Transgenic Mice | Advanced Prostate Cancer | 7 mg/kg bw, i.p., daily | 12 weeks | Marked reduction in cell proliferation and angiogenesis; promotion of apoptosis. | [3][9] |

| Colon-26 Tumor-bearing Mice | Colon Cancer | 50 and 100 mg/kg/day, oral (as Melinjo Seed Extract) | Not specified | Inhibition of tumor growth, angiogenesis, and liver metastasis. | [6] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., DU145, PC3M) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 5-100 µM) for 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MTA1, p-Akt, Akt, p-mTOR, mTOR, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Cell Survival Assay

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Treatment: Treat the cells with low concentrations of this compound (e.g., 5 µM and 10 µM) for 14 days, changing the medium with fresh compound every 3-4 days.

-

Colony Staining: After 14 days, wash the cells with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

-

Colony Counting: Count the number of colonies (containing >50 cells) and analyze the size and number of colonies relative to the control.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak represents apoptotic cells.

Experimental Workflow Visualization

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by targeting multiple oncogenic signaling pathways. Its ability to potently inhibit the MTA1/ETS2 axis and the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis, underscores its therapeutic promise. The presented quantitative data and experimental protocols provide a valuable resource for researchers and drug development professionals seeking to further investigate and harness the anti-cancer properties of this compelling natural compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for cancer therapy.[2][10]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTA1-Dependent Anticancer Activity of this compound in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Therapeutic Efficacy and Mechanism of Action of this compound, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Therapeutic Potential of this compound in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Therapeutic Efficacy and Mechanism of Action of this compound, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resveratrol derivative-rich melinjo (Gnetum gnemon L.) seed extract suppresses multiple angiogenesis-related endothelial cell functions and tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Gnetin C as an Anti-Inflammatory Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a resveratrol (B1683913) dimer found predominantly in the seeds of Gnetum gnemon (melinjo), has emerged as a promising natural compound with potent anti-inflammatory properties. As a stilbenoid, it shares a structural backbone with resveratrol but often exhibits more robust biological activity. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its properties. This document is intended to be a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways that are integral to the inflammatory response. These include the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the mammalian Target of Rapamycin (mTOR), as well as the activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of Pro-Inflammatory Signaling Pathways

This compound has been shown to suppress the activation of critical pathways that lead to the production of inflammatory mediators.

-

NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been observed to inhibit the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.

-

MAPK Signaling Pathway: The MAPK cascade, comprising kinases such as ERK1/2, JNK, and p38, plays a crucial role in cellular responses to external stressors and is heavily involved in inflammation. This compound has been demonstrated to inhibit the phosphorylation of key MAPK proteins, leading to a downstream reduction in inflammatory responses.[1]

-

mTOR Signaling Pathway: The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism and has been implicated in inflammatory processes. This compound has been shown to inhibit the AKT/mTOR signaling axis, contributing to its anti-inflammatory and anticancer effects.[2]

Activation of the Nrf2 Antioxidant Response Pathway

In addition to suppressing pro-inflammatory pathways, this compound also enhances the body's endogenous antioxidant and anti-inflammatory defenses through the activation of the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, this compound helps to mitigate oxidative stress, a key driver of inflammation.

Quantitative Data on Anti-Inflammatory Efficacy

The following tables summarize the quantitative data from various preclinical studies, providing a basis for evaluating the anti-inflammatory and related cytotoxic efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| DU145 | Prostate Cancer | MTT Assay | 6.6 | [3] |

| PC3M | Prostate Cancer | MTT Assay | 8.7 | [3] |

| HL-60 | Human Leukemia | Not Specified | 13 | [2] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Condition | Treatment | Biomarker | Reduction/Effect | Reference |

| R26MTA1; Pten+/f Mouse | Prostate Cancer | 35 mg/kg diet | Serum IL-2 | 93.86% reduction | [4] |

| R26MTA1; Pten+/f Mouse | Prostate Cancer | 70 mg/kg diet | Serum IL-2 | 68.34% reduction | [4] |

| R26MTA1; Pten+/f Mouse | Prostate Cancer | 35 mg/kg diet | Serum IL-6 | Inhibition observed | [4] |

| NAFLD Mouse Model | Non-alcoholic fatty liver disease | 150 mg/kg BW·day⁻¹ | Hepatic IL-1β mRNA | Significant decrease | [5] |

| Periodontitis Mouse Model | Periodontitis | Not Specified | Gingival Tissue IL-1β | Superior inhibition to resveratrol | |

| Periodontitis Mouse Model | Periodontitis | Not Specified | Gingival Tissue ROS | Superior inhibition to resveratrol |

Experimental Protocols

In Vitro Assays

This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Lines: DU145 and PC3M human prostate cancer cells.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of approximately 5,000 cells/well and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of this compound (e.g., 5-100 µM) or vehicle control (DMSO) for 72 hours.[3]

-

After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C.

-

The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (vehicle-treated) cells, and IC50 values are calculated from the dose-response curves.

-

This technique is used to detect and quantify the expression levels of specific proteins in signaling pathways affected by this compound.

-

Procedure:

-

Protein Extraction: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-ERK, phospho-AKT, mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software, and protein expression is typically normalized to a loading control such as β-actin or GAPDH.

-

In Vivo Assays

-

Animal Model: Transgenic mice overexpressing metastasis-associated protein 1 (MTA1) with a heterozygous loss of the tumor suppressor gene PTEN (R26MTA1; Pten+/f).[4]

-

Treatment: Mice are fed diets supplemented with this compound at concentrations of 35 mg/kg or 70 mg/kg.[4]

-

Sample Collection: After a specified period, blood is collected for serum analysis, and prostate tissues are harvested.

-

Cytokine Analysis (ELISA):

-

Serum levels of pro-inflammatory cytokines such as IL-2 and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Briefly, 96-well plates are coated with a capture antibody specific for the cytokine of interest.

-

Serum samples and standards are added to the wells.

-

A biotinylated detection antibody is then added, followed by an enzyme-conjugated avidin (B1170675) (e.g., streptavidin-HRP).

-

A substrate solution is added to produce a colorimetric signal, which is proportional to the amount of cytokine present.

-

The absorbance is read using a microplate reader, and cytokine concentrations are determined by comparison to a standard curve.

-

-

Animal Model: Male C57BL/6J mice.[5]

-

Induction of NAFLD: Mice are fed a high-fat choline-deficient (HFCD) diet.[5]

-

Treatment: Mice are administered this compound (150 mg/kg BW·day⁻¹) orally.[5]

-

Sample Collection: After the treatment period, liver tissues are collected.

-

Gene Expression Analysis (qRT-PCR):

-

RNA Extraction: Total RNA is isolated from liver tissue using a suitable extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The expression of target genes, such as IL-1β, is quantified using real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.

-

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway Diagrams

References

In Vitro Antioxidant Capacity of Gnetin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a resveratrol (B1683913) dimer predominantly found in the seeds of Gnetum gnemon (melinjo), has garnered significant scientific interest for its potent bioactive properties. As a stilbenoid, it shares structural similarities with resveratrol but exhibits enhanced biological activities, including superior antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, detailing its radical scavenging activities, the underlying molecular mechanisms, and comprehensive experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Antioxidant Capacity of this compound

The antioxidant activity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, providing a direct comparison with its well-studied monomer, resveratrol.

| Assay | Compound | IC50/ED50 (µM) | Source |

| DPPH Radical Scavenging Activity | This compound | 10.7 | [1][2] |

| Resveratrol | 13.2 | [1][2] | |

| ABTS Radical Scavenging Activity | This compound | Data not found | |

| FRAP (Ferric Reducing Antioxidant Power) | This compound | Data not found | |

| ORAC (Oxygen Radical Absorbance Capacity) | This compound | Data not found |

IC50/ED50: The concentration of the compound required to cause 50% inhibition or effect.

Molecular Mechanism of Antioxidant Action: The Nrf2 Signaling Pathway

The antioxidant effects of this compound are believed to be mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] This pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Key downstream targets of the Nrf2 pathway include:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007) (which is then converted to the potent antioxidant bilirubin), iron, and carbon monoxide, all of which have cytoprotective effects.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and their derivatives, preventing them from generating reactive oxygen species (ROS).

Experimental Protocols

This section provides detailed methodologies for common in vitro antioxidant assays that can be used to evaluate the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Workflow:

Detailed Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in a dark bottle at 4°C.

-

This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL or 1 mM) in methanol or another suitable solvent.

-

Test Solutions: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1 to 100 µM).

-

Positive Control: Prepare a series of dilutions of a standard antioxidant, such as Trolox or ascorbic acid, in the same concentration range as this compound.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each this compound dilution or standard antioxidant solution to separate wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 Where Abs_blank is the absorbance of the blank and Abs_sample is the absorbance of the this compound or standard solution.

-

Plot the % inhibition against the concentration of this compound and the standard antioxidant.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, from the dose-response curve.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in Cancer and Other Diseases: What Do We Know So Far? [mdpi.com]

- 4. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

Gnetin C's Effect on Cellular Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a resveratrol (B1683913) dimer found in the seeds of the melinjo plant (Gnetum gnemon), has garnered significant scientific interest for its potent biological activities. With superior bioavailability compared to its monomer, resveratrol, this compound has emerged as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on key cellular signaling pathways implicated in cancer, neurodegenerative diseases, and inflammation. This document summarizes quantitative data, details key experimental methodologies, and provides visual representations of the molecular pathways influenced by this stilbenoid.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound in various preclinical models.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| DU145 | Prostate Cancer | 6.6 | [1] |

| PC3M | Prostate Cancer | 8.7 | [1][2] |

| HL60 | Human Leukemia | 13 | [3][4] |

Table 2: In Vivo Antitumor Efficacy of this compound in Prostate Cancer Xenograft Models

| Animal Model | Treatment and Dose | Outcome | Reference(s) |

| PC3M-Luc Subcutaneous Xenografts | 50 mg/kg, i.p. | Potent inhibition of tumor growth | [5][6][7] |

| PC3M-Luc Subcutaneous Xenografts | 25 mg/kg, i.p. | Tumor inhibitory effects comparable to 50 mg/kg pterostilbene | [5][6] |

| Transgenic Mouse Model of Advanced Prostate Cancer | 7 mg/kg bw, i.p. daily for 12 weeks | Marked reduction in cell proliferation and angiogenesis; promotion of apoptosis | [2][8] |

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several critical cellular signaling pathways.

MTA1/AKT/mTOR Pathway in Cancer

A primary mechanism of this compound's anticancer activity is its inhibition of the Metastasis-Associated Protein 1 (MTA1)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][8] Overexpression of MTA1 is linked to prostate cancer progression. This compound downregulates MTA1, which in turn inhibits the downstream AKT/mTOR signaling cascade.[2][9] This inhibition leads to decreased cell proliferation, angiogenesis, and induction of apoptosis in cancer cells.[2] Specifically, this compound has been shown to reduce the phosphorylation of key downstream targets of mTOR, including S6 kinase (S6K) and 4E-binding protein 1 (4EBP1).[2]

Androgen Receptor (AR) Signaling in Prostate Cancer

In the context of prostate cancer, this compound has been shown to inhibit androgen receptor (AR) signaling.[10] This is particularly relevant in castrate-resistant prostate cancer where AR and its variants can be reactivated. This compound demonstrates a more potent inhibitory effect on both full-length AR and the truncated AR-V7 variant compared to resveratrol and pterostilbene.[10]

Neuroprotective Effects in Alzheimer's Disease Models

Emerging research indicates that this compound possesses neuroprotective properties. In cellular models of Alzheimer's disease, this compound has been shown to reduce the production of amyloid-β 1-42 (Aβ42), a key component of amyloid plaques.[11] This effect is mediated by the suppression of β-site amyloid precursor protein-cleaving enzyme-1 (BACE1) expression and the upregulation of matrix metalloproteinase-14 (MMP-14), an enzyme involved in the degradation of Aβ.[11]

Anti-inflammatory Signaling

This compound has demonstrated anti-inflammatory properties, in part, by modulating the expression of pro-inflammatory cytokines. In a transgenic mouse model of prostate cancer, dietary supplementation with this compound led to a reduction in the serum levels of Interleukin-2 (IL-2).[4][12] Interestingly, a low-dose this compound diet also suppressed IL-6 levels, while a high-dose diet had the opposite effect, suggesting a dose-dependent regulation of inflammatory responses.[4] The modulation of these cytokines is often linked to the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow:

Detailed Steps:

-

Cell Seeding: Seed prostate cancer cells (e.g., DU145, PC3M) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add MTT solution to each well.

-

Incubation: Incubate the plates for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins in the signaling pathways affected by this compound.

Workflow:

Detailed Steps:

-

Protein Extraction: Lyse cells or tissues treated with this compound to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Immunoblotting: Incubate the membrane with primary antibodies specific to the target proteins (e.g., MTA1, p-AKT, AR), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and detect the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels, often normalized to a loading control like β-actin.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound.

Detailed Steps:

-

Cell Seeding: Plate a low density of single cells in culture dishes.

-

Treatment: Treat the cells with this compound at various concentrations.

-

Incubation: Incubate the cells for 1-3 weeks, allowing individual cells to form colonies.

-

Fixing and Staining: Fix the colonies with a solution like methanol (B129727) and stain them with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis: Calculate the plating efficiency and surviving fraction to determine the effect of this compound on the long-term survival of the cells.[13]

Wound Healing Assay

This assay is used to evaluate the effect of this compound on cell migration.

Detailed Steps:

-

Cell Monolayer: Grow cells to a confluent monolayer in a culture dish.

-

"Wound" Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Treat the cells with this compound.

-

Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at various time points thereafter.

-

Data Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.[13]

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

Detailed Steps:

-

Cell Implantation: Subcutaneously inject cancer cells into immunodeficient mice.

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Administer this compound to the mice (e.g., via intraperitoneal injection) at specified doses and schedules. A control group receives a vehicle.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, Western blotting).[6]

Conclusion

This compound is a promising natural compound with multifaceted effects on key cellular signaling pathways involved in cancer, neurodegeneration, and inflammation. Its ability to potently inhibit the MTA1/AKT/mTOR and AR signaling pathways underscores its potential as an anticancer agent. Furthermore, its neuroprotective and anti-inflammatory properties suggest a broader therapeutic utility. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the detailed molecular interactions of this compound with its targets and on translating these preclinical findings into clinical applications.

References

- 1. Therapeutic Potential of this compound in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Therapeutic Efficacy and Mechanism of Action of this compound, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in Cancer and Other Diseases: What Do We Know So Far? | MDPI [mdpi.com]

- 4. This compound in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of this compound in Prostate Cancer: A Pre-Clinical Study | MDPI [mdpi.com]

- 6. Therapeutic Potential of this compound in Prostate Cancer: A Pre-Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound Intercepts MTA1-Associated Neoplastic Progression in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Gnetin C: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetin C, a resveratrol (B1683913) dimer primarily sourced from the seeds of the Gnetum gnemon (melinjo) plant, is emerging as a promising natural compound with significant therapeutic potential.[1] This stilbenoid has demonstrated a range of biological activities, including potent anticancer, anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects.[2][3][4] Notably, this compound exhibits superior bioavailability and, in several preclinical models, more potent activity compared to its well-studied monomer, resveratrol.[1][2][5] This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic applications, focusing on its molecular mechanisms of action, summarizing key quantitative data from preclinical studies, and detailing relevant experimental protocols. The primary aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation into this promising therapeutic agent.

Core Therapeutic Applications and Mechanisms of Action

This compound's therapeutic effects are pleiotropic, stemming from its ability to modulate multiple critical cellular signaling pathways. Its most extensively studied application is in oncology, particularly prostate cancer, where it has shown significant promise in preclinical settings.[2][4][6]

Anticancer Effects

This compound's anticancer activity is multifaceted, involving the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis.[7][8][9][10]

1.1.1. Prostate Cancer

A substantial body of research, primarily from a single research group, has established this compound as a potent agent against prostate cancer.[2] In both in vitro and in vivo models, this compound has demonstrated superior anticancer effects compared to resveratrol and pterostilbene (B91288).[11] It effectively inhibits tumor growth and progression in various prostate cancer models, including xenografts and transgenic mice.[2][6] Mechanistically, this compound targets key pathways involved in prostate cancer pathogenesis, including both androgen receptor (AR)-dependent and -independent signaling.[2] A primary target is the Metastasis-Associated Protein 1 (MTA1), a transcriptional co-regulator often overexpressed in cancer.[1] this compound has been shown to be a potent inhibitor of MTA1 at both the mRNA and protein levels.[1] This inhibition leads to the downstream modulation of several oncogenic pathways.[3]

1.1.2. Leukemia

This compound has also demonstrated significant anti-leukemia properties. In a mouse model of human acute myeloid leukemia (AML), this compound reduced the development of leukemia and tumor incidence.[3][12] Mechanistic studies in AML and chronic myeloid leukemia (CML) cell lines revealed that this compound induces cell cycle arrest and inhibits the ERK1/2 and AKT/mTOR pathways.[3] It has also been shown to inhibit the growth of human leukemia HL60 cells.[3]

1.1.3. Angiogenesis Inhibition

This compound exhibits anti-angiogenic properties by inhibiting key processes in blood vessel formation. Compared to resveratrol and other stilbenoids, this compound more effectively inhibits VEGF- and BFGF-stimulated tube formation, as well as ERK1/2-mediated cell proliferation and migration in human umbilical vein endothelial cells (HUVECs).[3]

Anti-inflammatory Properties

This compound possesses significant anti-inflammatory effects. In a mouse model of periodontitis, this compound demonstrated greater bone healing and superior inhibition of IL-1β and oxidative stress markers compared to resveratrol.[2] In the context of cancer, this compound has been shown to suppress pro-inflammatory cytokines.[2] A low-dose this compound-supplemented diet significantly reduced levels of pro-inflammatory IL-2 and, to a lesser extent, IL-6 in an early-stage prostate cancer model.[2][3]

Neuroprotective Effects

Emerging research indicates that this compound may have a role in mitigating neurodegenerative processes. The accumulation of beta-amyloid (Aβ) oligomers is a key factor in diseases like Alzheimer's. Studies have shown that this compound can reduce the secretion of Aβ42 by downregulating BACE1.[6]

Cardioprotective and Metabolic Effects